

# Boc-L-Thr(Bzl)-OH molecular weight and formula

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Compound of Interest

Compound Name: BOC-O-Benzyl-L-threonine

Cat. No.: B558121

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## Technical Data Sheet: Boc-L-Thr(Bzl)-OH

#### Introduction

This document provides a concise technical overview of the key physicochemical properties of Boc-L-Thr(BzI)-OH, a crucial amino acid derivative. Known formally as N-α-tert-Butoxycarbonyl-O-benzyl-L-threonine, this compound is a standard building block used extensively in Boc solid-phase peptide synthesis (SPPS). Its dual-protection scheme, with a Boc group on the amine and a benzyl group protecting the threonine side-chain hydroxyl, makes it a versatile reagent for the controlled assembly of peptide chains in pharmaceutical research and drug development[1].

#### **Physicochemical Properties**

The fundamental molecular properties of Boc-L-Thr(Bzl)-OH are summarized below. This data is essential for stoichiometric calculations in synthesis protocols, as well as for analytical characterization.



Identifier	Value	Source
Molecular Formula	C16H23NO5	[1][2][3][4][5]
Molecular Weight	309.36 g/mol	[1][3][6]
CAS Number	15260-10-3	[1][2][3]
Appearance	White to off-white crystalline powder	[1][4]
Purity	≥98% (TLC), ≥99% (HPLC)	[1]

#### Structural Information

For clarity and use in chemical software, the following structural representations are provided.

Identifier	String
SMILES	CINVALID-LINKO)NC(=O)OC(C) (C)C">C@HOCC1=CC=CC=C1
InChlKey	CTXPLTPDOISPTE-YPMHNXCESA-N

Note on Advanced Requirements: This technical guide focuses on the core molecular properties of Boc-L-Thr(Bzl)-OH. As this is a well-characterized chemical reagent, detailed experimental protocols for its fundamental analysis are typically standardized and found in pharmacopeial monographs or supplier documentation. Signaling pathways are not applicable to this small molecule. Therefore, the inclusion of experimental workflow diagrams or pathway visualizations is not relevant to the scope of this document.

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